(1S,3S)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-amine;hydrochloride
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Overview
Description
(1S,3S)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-amine;hydrochloride is a useful research compound. Its molecular formula is C12H18ClN and its molecular weight is 211.73. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Properties
Research on the synthesis and structural properties of novel compounds provides a foundation for understanding their potential applications. For example, the study of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones showcases the importance of synthetic routes in developing compounds with potential applications in materials science and pharmaceuticals (Issac & Tierney, 1996).
Downstream Processing of Biologically Produced Compounds
The research on the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol highlights the importance of efficient recovery and purification methods for industrial applications. These methods are crucial for the microbial production of chemicals and can be related to the processing of compounds like "(1S,3S)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-amine;hydrochloride" for potential use in bio-based materials or chemicals (Zhi-Long Xiu & Zeng, 2008).
PFAS Removal by Amine-Functionalized Sorbents
The development and application of amine-containing sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies indicate the role of chemical modifications in environmental remediation technologies. This research could suggest potential environmental applications for amine-functionalized compounds in water treatment technologies (Ateia et al., 2019).
Corrosion Inhibition by Carbohydrate Polymers
The use of carbohydrate polymers as corrosion inhibitors for metal substrates highlights the intersection of materials science and chemistry in protecting industrial equipment. This research area could inspire the exploration of similar amine compounds for corrosion protection applications (Umoren & Eduok, 2016).
Mechanism of Action
Target of Action
It’s structurally similar to saxagliptin , which is a Dipeptidyl peptidase-4 (DPP-4) inhibitor . DPP-4 is an enzyme that plays a role in glucose metabolism, and its inhibition is used for the management of type 2 diabetes mellitus .
Mode of Action
Dpp-4 inhibitors like saxagliptin form a reversible, histidine-assisted covalent bond between its nitrile group and the s630 hydroxyl oxygen on dpp-4 . This inhibits the enzymatic function of DPP-4, which has a role in glucose metabolism .
Biochemical Pathways
Dpp-4 inhibitors like saxagliptin are known to affect glucose metabolism . They inhibit the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which stimulate insulin secretion in response to meals . This leads to improved blood glucose control .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by factors such as absorption, distribution, metabolism, and excretion, which can impact its bioavailability .
Result of Action
Dpp-4 inhibitors like saxagliptin can lead to improved blood glucose control by increasing insulin secretion and decreasing glucagon secretion .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially influence the action and stability of a compound .
Properties
IUPAC Name |
(1S,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-8(2)11-7-12(13)10-6-4-3-5-9(10)11;/h3-6,8,11-12H,7,13H2,1-2H3;1H/t11-,12-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIBGAYAGRTKRM-FXMYHANSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(C2=CC=CC=C12)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C[C@@H](C2=CC=CC=C12)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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